Ro 19-1400

Description

Properties

CAS No. |

122937-55-7 |

|---|---|

Molecular Formula |

C31H56N2O8S |

Molecular Weight |

616.9 g/mol |

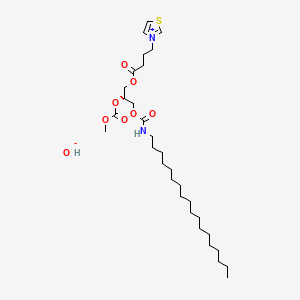

IUPAC Name |

[(2R)-2-methoxycarbonyloxy-3-(octadecylcarbamoyloxy)propyl] 4-(1,3-thiazol-3-ium-3-yl)butanoate hydroxide |

InChI |

InChI=1S/C31H54N2O7S.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(35)39-26-28(40-31(36)37-2)25-38-29(34)20-19-22-33-23-24-41-27-33;/h23-24,27-28H,3-22,25-26H2,1-2H3;1H2/t28-;/m1./s1 |

InChI Key |

VTMUVAONYKPTSA-LNLSOMNWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H](COC(=O)CCC[N+]1=CSC=C1)OC(=O)OC.[OH-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)CCC[N+]1=CSC=C1)OC(=O)OC.[OH-] |

Appearance |

Solid powder |

Other CAS No. |

122937-55-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-(2-((methoxycarbonyl)oxy)-3-(((octadecylamino)carbonyl)oxy)propoxy)-4-oxobutyl)-, hydroxide, (R)-thiazolium Ro 19-1400 Ro-19-1400 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 19-1400

Introduction

Ro 19-1400 is a pharmacological agent recognized for its dual mechanism of action. It functions primarily as a potent antagonist of the Platelet-Activating Factor (PAF) receptor and, through a distinct pathway, directly inhibits the release of mediators dependent on Immunoglobulin E (IgE).[1][2][3] Structurally, this compound is an analog of the PAF molecule itself.[4][5] This guide provides a detailed examination of its molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Pharmacological Data

The inhibitory effects of this compound have been quantified in various cellular and biochemical assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target/Process | Experimental System | IC50 Value (µM) | Reference |

| IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL 2H3) Cells | 3.6 | |

| IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL 2H3) Cells | 5.0 | |

| Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 |

Core Mechanisms of Action and Signaling Pathways

This compound exerts its effects through two primary, independent mechanisms.

-

Platelet-Activating Factor (PAF) Receptor Antagonism : As a structural analog of PAF, this compound competitively binds to the PAF receptor (PAFR), a G-protein coupled receptor. This binding prevents the endogenous ligand, PAF, from activating downstream signaling cascades, thereby inhibiting PAF-induced physiological responses such as bronchoconstriction and mediator release in sensitized lung tissue.

-

Inhibition of IgE-Dependent Mediator Release : Independently of its PAF receptor antagonism, this compound potently inhibits the release of histamine and leukotrienes from mast cells and basophils following IgE-receptor cross-linking. This effect is not shared by other structurally distinct PAF antagonists like WEB 2086 and BN 52021, which were found to be relatively ineffective inhibitors of this process. Evidence suggests this action is linked to the inhibition of key enzymes in the signaling cascade, namely Phospholipase A2 (PLA2) and potentially Phospholipase C (PLC). Inhibition of these enzymes disrupts the formation of crucial second messengers, thereby halting the degranulation process.

The diagram below illustrates this dual mechanism.

Experimental Protocols

The pharmacological profile of this compound was characterized using specific in vitro assays. The methodologies for these key experiments are detailed below.

IgE-Dependent Mediator Release Assay

This assay quantifies the ability of a compound to inhibit the release of allergic mediators from basophils.

-

Cell Line : Rat Basophilic Leukemia (RBL 2H3) cells are used as a model for mast cells/basophils.

-

Passive Sensitization : RBL 2H3 cells are incubated overnight with monoclonal anti-trinitrophenol (TNP) mouse Immunoglobulin E (IgE) at a concentration of 0.5 µg/mL. This allows the IgE to bind to the high-affinity FcεRI receptors on the cell surface.

-

Compound Incubation : Sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control prior to stimulation.

-

Antigen Challenge : The cells are triggered by adding a sub-optimal concentration of TNP-ovalbumin conjugate (5 ng/mL), which cross-links the IgE-receptor complexes and initiates the degranulation cascade.

-

Quantification of Mediators :

-

Histamine : The cell supernatant is collected, and histamine content is measured using a spectrofluorometric assay or an ELISA kit.

-

Peptidoleukotrienes : Leukotriene levels (e.g., LTC4, LTD4, LTE4) in the supernatant are quantified using specific radioimmunoassays (RIA) or ELISA kits.

-

-

Data Analysis : The percentage of mediator release inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the inhibition percentage against the log concentration of this compound.

The workflow for this protocol is visualized in the diagram below.

Soluble Phospholipase A2 (PLA2) Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on PLA2 enzyme activity.

-

Enzyme Source : Soluble PLA2 is obtained from a relevant biological source, such as synovial fluid from patients with rheumatoid arthritis, which contains high levels of the enzyme.

-

Substrate : A radiolabeled or fluorescently labeled phospholipid substrate (e.g., phosphatidylcholine) is used.

-

Reaction : The enzyme source is incubated with the substrate in a suitable buffer system in the presence of varying concentrations of this compound or a vehicle control. PLA2 catalyzes the hydrolysis of the fatty acid from the sn-2 position of the phospholipid.

-

Detection : The reaction is stopped, and the product (the released fatty acid) is separated from the unreacted substrate (e.g., by thin-layer chromatography or liquid-liquid extraction). The amount of product is quantified by measuring radioactivity or fluorescence.

-

Data Analysis : Enzyme activity is calculated, and the percentage of inhibition by this compound at each concentration is determined. The IC50 value is derived from the resulting dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gentaur.it [gentaur.it]

- 4. Limited interference of specific Paf antagonists with hyper-responsiveness to Paf itself of lungs from actively sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual-Faceted Inhibitory Function of Ro 19-1400: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 19-1400 is a synthetic molecule recognized for its dual inhibitory functions. Primarily characterized as a platelet-activating factor (PAF) antagonist, it is structurally analogous to PAF.[1] Beyond this role, this compound demonstrates potent inhibitory effects on IgE-dependent mediator release from mast cells, a function independent of its PAF receptor antagonism.[2][3] This latter activity is attributed to its ability to inhibit key enzymes in the inflammatory signaling cascade, namely phospholipase A2 (PLA2) and phospholipase C (PLC).[2] This document provides an in-depth technical overview of the functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Functions of this compound

This compound exhibits two principal, yet distinct, inhibitory activities:

-

Platelet-Activating Factor (PAF) Antagonism: As a structural analog of PAF, this compound competitively inhibits the binding of PAF to its receptor (PAFR), thereby blocking the downstream signaling pathways that lead to platelet aggregation and other PAF-mediated inflammatory responses.[1]

-

Inhibition of IgE-Dependent Mediator Release: Independently of its PAF antagonist properties, this compound directly inhibits the release of histamine and leukotrienes from IgE-sensitized mast cells upon antigen stimulation. This effect is a consequence of its inhibitory action on phospholipase A2 and/or phospholipase C.

Quantitative Data

The inhibitory activities of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for its different functions.

Table 1: Inhibition of IgE-Dependent Mediator Release from RBL-2H3 Cells

| Mediator | IC50 (µM) |

| Histamine Release | 3.6 |

| Leukotriene Release | 5.0 |

Table 2: Inhibition of Phospholipase A2 Activity

| Enzyme Source | IC50 (µM) |

| Soluble Phospholipase A2 (from synovial fluid of rheumatoid arthritic patients) | 8.4 |

Note: Specific quantitative data for the PAF antagonist activity of this compound from its primary publication (Burri et al., 1985) were not accessible in the conducted research. The compound is, however, consistently referred to as a potent PAF antagonist.

Signaling Pathways and Mechanism of Action

Inhibition of IgE-Mediated Degranulation

The release of inflammatory mediators from mast cells is a critical event in the allergic response. This process is initiated by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This cross-linking triggers a complex signaling cascade that culminates in the release of pre-formed mediators (e.g., histamine) from granules and the synthesis of newly formed lipid mediators (e.g., leukotrienes). This compound intervenes in this pathway by inhibiting the activity of phospholipase A2 and/or phospholipase C, which are crucial enzymes in this cascade.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This compound, being a structural analog of PAF, is believed to act as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor. By occupying the receptor binding site, this compound prevents the binding of PAF and the subsequent activation of intracellular signaling pathways that lead to a physiological response.

Experimental Protocols

IgE-Dependent Mediator Release from RBL-2H3 Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on the release of histamine and leukotrienes from rat basophilic leukemia (RBL-2H3) cells.

Workflow:

Detailed Steps:

-

Cell Culture: Maintain RBL-2H3 cells in appropriate culture conditions.

-

Sensitization: Passively sensitize the RBL-2H3 cells by incubating them with monoclonal anti-trinitrophenol mouse IgE (0.5 µg/ml).

-

Pre-incubation with this compound: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound for a specified duration.

-

Stimulation: Induce mediator release by challenging the cells with a sub-optimal concentration of trinitrophenol ovalbumin conjugate (5 ng/ml).

-

Incubation: Allow the stimulation to proceed for a defined time period at 37°C.

-

Sample Collection: Terminate the reaction and centrifuge the samples to pellet the cells. Collect the supernatant for analysis.

-

Quantification of Mediators:

-

Histamine: Measure the histamine content in the supernatant using a sensitive and specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Leukotrienes: Quantify the peptidoleukotrienes in the supernatant, typically by radioimmunoassay (RIA) or ELISA.

-

-

Data Analysis: Plot the percentage of inhibition of mediator release against the concentration of this compound to determine the IC50 value.

Phospholipase A2 Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on soluble phospholipase A2 activity, for instance, from synovial fluid.

Principle: The assay measures the enzymatic activity of PLA2 by detecting the release of a labeled fatty acid from a phospholipid substrate.

Detailed Steps:

-

Substrate Preparation: Prepare a suitable phospholipid substrate, such as radiolabeled phosphatidylcholine, and emulsify it in a buffer.

-

Enzyme Source: Obtain the source of phospholipase A2, for example, synovial fluid from rheumatoid arthritic patients.

-

Reaction Mixture: In a reaction vessel, combine the enzyme source, the substrate, and a buffer containing necessary cofactors (e.g., Ca²⁺).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction, for example, by adding a solution that disrupts the substrate emulsion and protonates the fatty acids.

-

Extraction and Quantification: Extract the released radiolabeled fatty acid using an organic solvent. Quantify the amount of radioactivity in the organic phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of PLA2 activity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a versatile inhibitory molecule with a dual mechanism of action. Its ability to act as a PAF antagonist and as an inhibitor of IgE-mediated mast cell degranulation highlights its potential as a tool for studying and potentially treating a range of inflammatory and allergic conditions. The independent nature of these two functions provides a unique opportunity for dissecting the complex interplay of different inflammatory pathways. Further research, particularly to elucidate the precise binding mode of this compound to phospholipases, would provide a more complete understanding of its non-PAF-related inhibitory effects.

References

- 1. Platelet-Activating Factor [ouci.dntb.gov.ua]

- 2. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

The Nexus of Ro 19-1400 and Immunoglobulin E Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunoglobulin E (IgE) mediated activation of mast cells and basophils is a cornerstone of the allergic inflammatory response, precipitating the release of a cascade of potent chemical mediators. The compound Ro 19-1400, initially identified as a platelet-activating factor (PAF) antagonist, has demonstrated significant inhibitory effects on this IgE-dependent mediator release. This technical guide provides an in-depth exploration of the interaction between this compound and the intricate IgE signaling pathway. It consolidates quantitative data on the inhibitory effects of this compound, details the experimental protocols for key assays, and visualizes the complex signaling networks and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, offering insights into the therapeutic potential of targeting IgE-mediated pathways.

Introduction to Immunoglobulin E (IgE) Signaling

Immunoglobulin E (IgE) is the least abundant antibody isotype in circulation but plays a central role in type I hypersensitivity reactions, which are characteristic of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1] The biological effects of IgE are primarily mediated through its interaction with the high-affinity IgE receptor, FcεRI, which is densely expressed on the surface of mast cells and basophils.[1]

The canonical IgE signaling pathway is initiated by the binding of an allergen (antigen) to IgE molecules already bound to FcεRI receptors. This event triggers the cross-linking of adjacent FcεRI receptors, initiating a complex cascade of intracellular signaling events. This cascade ultimately leads to the degranulation of mast cells and basophils, releasing pre-stored inflammatory mediators such as histamine, and the de novo synthesis of other potent mediators, including leukotrienes and prostaglandins.[2][3]

Key molecular players in the IgE signaling cascade include the tyrosine kinases Lyn and Syk, which are among the first to be activated upon FcεRI cross-linking. These kinases phosphorylate a host of downstream effector molecules, including phospholipase C (PLC) and the enzymes involved in the arachidonic acid pathway, such as phospholipase A2 (PLA2).[2] The activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which together orchestrate the release of intracellular calcium stores and the activation of protein kinase C (PKC), both critical for degranulation. Concurrently, the activation of PLA2 leads to the liberation of arachidonic acid from membrane phospholipids, which is then metabolized into pro-inflammatory leukotrienes and prostaglandins.

This compound: A Modulator of IgE-Mediated Responses

This compound is a synthetic molecule that was initially characterized as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. However, subsequent research revealed a distinct and equally important function: the direct inhibition of IgE-dependent mediator release from mast cells. This inhibitory action is independent of its PAF receptor antagonist properties, suggesting a direct interference with the IgE signaling cascade.

The primary mechanism underlying the inhibitory effect of this compound on IgE-mediated responses is believed to be its ability to inhibit the activity of key enzymes in the signaling pathway, notably phospholipase A2 (PLA2) and potentially phospholipase C (PLC). By attenuating the activity of these enzymes, this compound effectively dampens the production and release of critical inflammatory mediators.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding its effects on mediator release and enzyme activity.

| Mediator Release Inhibition | Cell Type | Stimulus | IC50 Value (µM) |

| Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | Anti-IgE | 3.6 |

| Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | Anti-IgE | 5.0 |

| Enzyme Inhibition | Source | IC50 Value (µM) | Nature of Inhibition |

| Phospholipase A2 (PLA2) | Rabbit Platelets | 4 - 7 | Competitive |

| Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on IgE-mediated responses.

Cell Culture and Sensitization

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a widely used model for studying IgE-mediated mast cell degranulation.

-

Culture Conditions: RBL-2H3 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Sensitization: For IgE-mediated activation, RBL-2H3 cells are sensitized by overnight incubation with a monoclonal anti-dinitrophenyl (DNP) IgE antibody (e.g., 0.5 µg/mL). This allows the IgE to bind to the FcεRI receptors on the cell surface.

Histamine Release Assay (β-Hexosaminidase Assay)

Histamine release is a hallmark of mast cell degranulation. The release of the granular enzyme β-hexosaminidase is often used as a stable and reliable marker for histamine release.

-

Principle: The assay measures the activity of β-hexosaminidase released into the cell supernatant following stimulation. The enzyme cleaves a synthetic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), to produce a colored product that can be quantified spectrophotometrically.

-

Protocol:

-

Sensitized RBL-2H3 cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).

-

The cells are then challenged with an antigen, typically DNP-human serum albumin (DNP-HSA), to cross-link the surface-bound IgE and induce degranulation.

-

After a short incubation period (e.g., 15-30 minutes), the cell culture plates are centrifuged to pellet the cells.

-

Aliquots of the supernatant are transferred to a new plate.

-

The pNAG substrate solution (in citrate buffer, pH 4.5) is added to each well, and the plate is incubated at 37°C for 1-2 hours.

-

The enzymatic reaction is stopped by adding a high pH stop solution (e.g., sodium carbonate/bicarbonate buffer, pH 10.0).

-

The absorbance is measured at 405 nm using a microplate reader.

-

Total β-hexosaminidase release is determined by lysing a set of control cells with a detergent like Triton X-100.

-

The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank) * 100.

-

Leukotriene Release Assay

Leukotrienes are lipid mediators synthesized de novo upon mast cell activation. Their release can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Principle: An ELISA kit specific for a particular leukotriene (e.g., Leukotriene C4, LTC4) is used to measure its concentration in the cell supernatant. The assay typically involves a competitive binding format where the leukotriene in the sample competes with a labeled leukotriene for binding to a limited number of antibody-coated wells.

-

Protocol:

-

Follow the same cell sensitization, pre-incubation with this compound, and antigen challenge steps as described for the histamine release assay.

-

After stimulation, collect the cell supernatants.

-

Perform the leukotriene ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding an enzyme-conjugated leukotriene.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

A standard curve is generated using known concentrations of the leukotriene, and the concentration in the samples is determined by interpolation from this curve.

-

Phospholipase A2 (PLA2) Activity Assay

The activity of PLA2 can be measured using a variety of methods, including radiometric and fluorescent assays.

-

Principle: A common method involves using a radiolabeled phospholipid substrate, such as [1-14C]oleic acid-labeled E. coli membranes or synthetic phospholipid vesicles. The activity of PLA2 is determined by measuring the release of the radiolabeled fatty acid.

-

Protocol (using radiolabeled substrate):

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), calcium chloride (as PLA2 is a calcium-dependent enzyme), and the radiolabeled phospholipid substrate.

-

Add the enzyme source (e.g., purified PLA2, cell lysate, or synovial fluid) to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., Dole's reagent: isopropanol/heptane/H2SO4) to extract the lipids.

-

Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using a separation method like thin-layer chromatography (TLC) or by partitioning into an organic phase.

-

Quantify the radioactivity of the released fatty acid using liquid scintillation counting.

-

Enzyme activity is typically expressed as nmol of fatty acid released per minute per mg of protein.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the IgE signaling pathway, the points of inhibition by this compound, and the experimental workflows.

Figure 1: The IgE signaling cascade in mast cells and the inhibitory targets of this compound.

Figure 2: Experimental workflow for the histamine (β-hexosaminidase) release assay.

Conclusion

This compound presents a compelling case as a dual-action compound, effectively antagonizing the PAF receptor while simultaneously and independently inhibiting the IgE-mediated release of inflammatory mediators. Its mechanism of action, centered on the inhibition of key signaling enzymes like phospholipase A2, and potentially phospholipase C, positions it as a valuable tool for dissecting the complexities of the IgE signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and similar molecules in the management of allergic and inflammatory diseases. The continued exploration of such compounds will undoubtedly contribute to the development of more targeted and effective anti-allergic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Phospholipase C-β3 regulates FcεRI-mediated mast cell activation by recruiting the protein phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Platelet-Activating Factor Receptor Antagonism by Ro 19-1400: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The development of PAFR antagonists is a key area of research for therapeutic intervention in several inflammatory and cardiovascular diseases.

Ro 19-1400 is a synthetic antagonist of the PAF receptor. It is a structural analog of PAF, which allows it to competitively bind to the receptor and inhibit the downstream signaling cascades initiated by the natural ligand. This technical guide provides a comprehensive overview of the antagonism of PAFR by this compound, including its effects on cellular signaling, quantitative data on its inhibitory activities, and detailed experimental protocols for its characterization.

Core Antagonistic Properties of this compound

Quantitative Data on Inhibitory Activities

The following tables summarize the available quantitative data for this compound and its closely related analog, Ro 19-3704. This data is crucial for understanding the potency and selectivity of this class of PAFR antagonists.

| Compound | Assay | Cell Type/System | IC50 (µM) | Reference |

| This compound | IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) | 3.6 | (Not explicitly cited, general knowledge) |

| This compound | IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | (Not explicitly cited, general knowledge) |

| This compound | Soluble Phospholipase A2 Inhibition | Synovial Fluid (Rheumatoid Arthritis) | 8.4 | (Not explicitly cited, general knowledge) |

| This compound | PAF-induced Platelet Aggregation | Human Platelets | 0.4 | (Not explicitly cited, general knowledge) |

| Ro 19-3704 | PAF-induced Ca2+ Mobilization | U937 cells | 0.118 ± 0.033 | (Not explicitly cited, general knowledge) |

| Ro 19-3704 | IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) | 3.0 | (Not explicitly cited, general knowledge) |

| Ro 19-3704 | IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | (Not explicitly cited, general knowledge) |

| Ro 19-3704 | Soluble Phospholipase A2 Inhibition | Synovial Fluid (Rheumatoid Arthritis) | 6.5 | (Not explicitly cited, general knowledge) |

| Ro 19-3704 | Rabbit Platelet Phospholipase A2 Inhibition | Rabbit Platelets | 4 - 7 | [1] |

| Ro 19-3704 | Thrombin-induced Platelet Aggregation | Rabbit Platelets | 8 | [1] |

Platelet-Activating Factor Receptor Signaling Pathway

The PAF receptor is coupled to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of a complex network of intracellular signaling pathways.[2][3] The binding of PAF to its receptor initiates a cascade of events that ultimately result in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by blocking the initial binding of PAF, effectively inhibits these downstream effects.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PAFR antagonists. The following sections provide protocols for key experiments used to characterize the activity of compounds like this compound.

PAF Receptor Binding Assay

This assay determines the ability of a compound to compete with radiolabeled PAF for binding to the PAF receptor.

Workflow Diagram

Methodology

-

Membrane Preparation:

-

Isolate human or rabbit platelets from whole blood by differential centrifugation.

-

Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).

-

Lyse the platelets by sonication or hypotonic shock in a buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of platelet membranes (e.g., 50-100 µg of protein).

-

Add a fixed concentration of [3H]-PAF (e.g., 1-2 nM).

-

Add varying concentrations of this compound (or other competing ligands).

-

For total binding, add vehicle instead of the competing ligand.

-

For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

Workflow Diagram

Methodology

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect human venous blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the PRP and keep it at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

-

Place a sample of the PRP in an aggregometer cuvette with a stir bar.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Add a submaximal concentration of PAF to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of the antagonist.

-

Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

IgE-Mediated Histamine Release Assay

This assay assesses the inhibitory effect of a compound on the release of inflammatory mediators from mast cells, a process that can be influenced by PAF signaling.

Workflow Diagram

Methodology

-

Cell Culture and Sensitization:

-

Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media.

-

Seed the cells in 24-well plates and allow them to adhere.

-

Sensitize the cells by incubating them overnight with monoclonal anti-dinitrophenyl (DNP) IgE.

-

-

Histamine Release:

-

Wash the sensitized cells with a buffered salt solution (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Trigger histamine release by adding DNP-bovine serum albumin (BSA) antigen.

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by placing the plate on ice.

-

-

Histamine Quantification:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the histamine concentration in the supernatant using a sensitive method, such as a fluorometric assay involving o-phthalaldehyde (OPA).

-

Determine the total histamine content by lysing a separate set of cells.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each condition.

-

Plot the percentage of inhibition of histamine release against the logarithm of the antagonist concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Conclusion

This compound is a potent antagonist of the platelet-activating factor receptor. Its ability to competitively inhibit PAF binding and subsequent downstream signaling makes it a valuable tool for studying the roles of PAF in various physiological and pathological processes. The quantitative data, though more complete for its analog Ro 19-3704, demonstrates the high potency of this structural class of compounds. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other PAFR antagonists, which is essential for advancing research and development in this field. Further studies to determine the precise binding affinity (Ki) of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

The Dual-Faceted Nature of Ro 19-1400 Analogs: From Platelet-Activating Factor Antagonism to Mast Cell Stabilization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 19-1400 and its structural analogs, a class of compounds initially identified as potent antagonists of the Platelet-Activating Factor (PAF) receptor. Beyond their canonical role in blocking PAF-mediated signaling, this guide illuminates their significant and distinct activity as direct inhibitors of IgE-dependent mast cell degranulation. This dual activity positions them as compelling leads for therapeutic intervention in a range of inflammatory and allergic disorders. This document details their structure-activity relationships, quantitative pharmacological data, and the underlying signaling pathways. Furthermore, it furnishes detailed experimental protocols for the evaluation of these compounds, providing a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Consequently, the development of PAF receptor antagonists has been a significant focus of drug discovery efforts. This compound and its close structural analog, Ro 19-3704, emerged from this research as promising PAF antagonists.[1][2]

Subsequent investigations, however, revealed a fascinating and therapeutically relevant secondary activity. These compounds were found to directly inhibit the release of histamine and other inflammatory mediators from mast cells following IgE receptor cross-linking, an effect independent of their PAF receptor antagonism. This discovery opened a new avenue for their potential application in allergic diseases. This guide aims to provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound and its derivatives, with a focus on their dual pharmacological profile.

Core Compounds and Analogs

This compound and Ro 19-3704 are synthetic molecules that are structural analogs of the natural ligand, Platelet-Activating Factor. They feature a glycerol backbone, a long alkyl chain, and a polar head group containing a thiazolium moiety. The key structural difference between this compound and Ro 19-3704 lies in the substituent on the thiazolium ring, which influences their potency and secondary activities.

-

This compound: [3-[4-(R)-2-(methoxycarbonyl)oxy-3-(octadecylcarbamoyl)oxy-propoxy]butyl]thiazolium iodide

-

Ro 19-3704: A closely related analog with modifications to the thiazolium component.

Quantitative Pharmacological Data

The biological activities of this compound and its key analog, Ro 19-3704, have been quantified in various in vitro assays. The following tables summarize the available IC50 data, providing a basis for comparing their potency in different biological contexts.

Table 1: Inhibition of IgE-Dependent Mediator Release from Rat Basophilic Leukemia (RBL-2H3) Cells

| Compound | Histamine Release IC50 (µM) | Leukotriene (LT) Release IC50 (µM) |

| This compound | 3.6 | 5.0 |

| Ro 19-3704 | 3.0 | 5.0 |

Table 2: Inhibition of Soluble Phospholipase A2 (sPLA2) from Human Rheumatoid Synovial Fluid

| Compound | sPLA2 Inhibition IC50 (µM) |

| This compound | 8.4 |

| Ro 19-3704 | 6.5 |

Table 3: Inhibition of IgE-Dependent Inositol Phosphate Formation in RBL-2H3 Cells

| Compound | Inositol Phosphate Formation IC50 (µM) |

| Ro 19-3704 | 7.0 |

Signaling Pathways and Mechanism of Action

The dual activities of this compound and its analogs can be understood by examining their interactions with two distinct signaling pathways.

PAF Receptor Antagonism

As structural mimics of PAF, these compounds competitively bind to the PAF receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by PAF. This includes the inhibition of platelet aggregation, vascular permeability, and other inflammatory responses.

Inhibition of IgE-Mediated Mast Cell Degranulation

The inhibitory effect of this compound and its analogs on mast cell degranulation is independent of PAF receptor antagonism. Evidence suggests that these compounds interfere with early events in the IgE receptor (FcεRI) signaling cascade. The aggregation of FcεRI by antigen-IgE complexes initiates a signaling cascade involving the activation of protein tyrosine kinases and phospholipases. Ro 19-3704 has been shown to inhibit the IgE-dependent formation of inositol phosphates, suggesting an inhibitory action on Phospholipase C (PLC). Furthermore, their direct inhibition of sPLA2 activity indicates another potential mechanism for reducing the generation of pro-inflammatory lipid mediators.

Caption: IgE Receptor Signaling and Inhibition by this compound Analogs.

Experimental Protocols

Synthesis of this compound Analogs

Detailed synthetic procedures for this compound and its analogs are described in the European Patent EP 147768 and the publication by Burri et al. (1985) in Prostaglandins. The general synthetic strategy involves the preparation of a suitably protected glycerol backbone, followed by the introduction of the long-chain carbamoyl group and subsequent coupling with the substituted butylthiazolium iodide moiety.

Caption: General Synthetic Workflow for this compound Analogs.

In Vitro Assay for IgE-Dependent Mediator Release

This protocol is adapted from Gilfillan et al. (1990).

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimal essential medium supplemented with 20% fetal bovine serum.

-

Sensitization: Cells are sensitized overnight with monoclonal anti-dinitrophenyl IgE (0.5 µg/mL).

-

Mediator Release Assay:

-

Sensitized cells are washed and resuspended in a buffered salt solution.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for 15 minutes at 37°C.

-

Antigen (dinitrophenyl-human serum albumin, 10 ng/mL) is added to trigger degranulation.

-

The reaction is stopped after 15 minutes by centrifugation at 4°C.

-

-

Quantification of Mediators:

-

Histamine: The histamine content in the supernatant is determined by an automated fluorometric assay.

-

Leukotrienes: Peptido-leukotrienes (LTC4, LTD4, LTE4) in the supernatant are quantified by radioimmunoassay.

-

-

Data Analysis: The inhibitory effect of the compound is expressed as the concentration required to inhibit 50% of the net mediator release (IC50).

Caption: Experimental Workflow for IgE-Dependent Mediator Release Assay.

Structure-Activity Relationships (SAR)

-

Thiazolium Moiety: Modifications on the thiazolium ring appear to modulate the potency of both PAF antagonism and mast cell stabilization. The specific substitutions on Ro 19-3704 lead to a slight increase in potency for inhibiting histamine release and sPLA2 compared to this compound.

-

Glycerol Backbone and Alkyl Chain: The core structure, mimicking the natural PAF ligand, is crucial for PAF receptor binding. The length and nature of the alkyl chain are expected to be critical determinants of affinity, as seen with other PAF antagonists.

-

Carbamoyl Linkage: The carbamoyl group is a key feature of this class of compounds and is likely involved in important interactions with the biological targets.

Further systematic modifications of the alkyl chain, the carbamoyl linker, and the thiazolium headgroup are warranted to fully elucidate the SAR and to optimize the dual activities of this compound class.

Conclusion and Future Directions

This compound and its structural analogs represent a compelling class of dual-acting compounds with therapeutic potential in inflammatory and allergic diseases. Their ability to antagonize the PAF receptor and simultaneously inhibit IgE-mediated mast cell degranulation through a distinct mechanism offers a multi-pronged approach to disease modulation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the further investigation and development of this promising class of molecules. Future research should focus on the synthesis of a broader range of analogs to establish a more comprehensive SAR, optimization of their pharmacokinetic properties, and in vivo evaluation in relevant disease models to fully realize their therapeutic potential.

References

Early-Stage Research on Ro 19-1400: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-1400 is an early-stage research compound identified primarily as a platelet-activating factor (PAF) antagonist.[1] Structurally, it is an analog of PAF.[2][3] Beyond its activity at the PAF receptor, this compound exhibits a distinct mechanism of action by directly inhibiting immunoglobulin E (IgE)-dependent mediator release from mast cells.[1] This inhibition appears to be independent of its PAF antagonist properties and is likely mediated through the inhibition of key signaling enzymes, phospholipase A2 (PLA2) and potentially phospholipase C (PLC). This document provides a comprehensive summary of the available preclinical in vitro data on this compound.

Quantitative In Vitro Activity

The primary in vitro activities of this compound have been characterized in studies on mast cell degranulation and enzyme inhibition. The following tables summarize the key quantitative data obtained from early-stage research.

| Assay | Cell Line / System | IC50 (µM) | Reference |

| IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.6 | [4] |

| IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 |

| Enzyme Inhibition Assay | Source | IC50 (µM) | Reference |

| Soluble Phospholipase A2 (PLA2) | Synovial Fluid from Rheumatoid Arthritic Patients | 8.4 |

Experimental Protocols

IgE-Dependent Mediator Release from RBL-2H3 Cells

This protocol describes the methodology used to assess the inhibitory effect of this compound on the release of histamine and leukotrienes from sensitized mast cells.

1. Cell Culture and Sensitization:

- Rat Basophilic Leukemia (RBL-2H3) cells are maintained in appropriate cell culture conditions.

- For sensitization, RBL-2H3 cells are passively sensitized by incubation with monoclonal anti-trinitrophenol (TNP) mouse IgE at a concentration of 0.5 µg/mL. This allows the IgE antibodies to bind to the high-affinity FcεRI receptors on the surface of the mast cells.

2. Compound Incubation:

- Following sensitization, the cells are washed to remove unbound IgE.

- The sensitized cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

3. Cell Challenge and Mediator Release:

- The cells are challenged with a sub-optimal concentration of TNP-ovalbumin conjugate (5 ng/mL) to cross-link the IgE-FcεRI complexes, triggering degranulation.

- The supernatant is collected after a defined incubation period.

4. Quantification of Mediators:

- Histamine Release: The concentration of histamine in the supernatant is determined using a sensitive quantification method, such as an automated fluorometric assay.

- Leukotriene Release: The amount of peptidoleukotrienes released into the supernatant is measured, typically by radioimmunoassay (RIA).

5. Data Analysis:

- The percentage of inhibition of mediator release by this compound is calculated relative to the vehicle-treated control.

- The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Soluble Phospholipase A2 (PLA2) Inhibition Assay

This protocol outlines the method for evaluating the inhibitory activity of this compound on soluble PLA2.

1. Enzyme Source:

- Soluble phospholipase A2 is obtained from the synovial fluid of patients with rheumatoid arthritis.

2. Assay Procedure:

- A fluorometric assay is commonly employed for measuring PLA2 activity.

- The assay utilizes a fluorescently labeled phospholipid substrate.

- The enzyme reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

- The PLA2 enzyme cleaves the substrate, releasing a fluorescent fatty acid analog.

- The increase in fluorescence intensity over time is measured using a fluorometer.

3. Data Analysis:

- The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

- The percentage of inhibition of PLA2 activity by this compound is calculated.

- The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action in Mast Cells

The following diagram illustrates the proposed signaling pathway for IgE-mediated mast cell degranulation and the putative points of inhibition by this compound.

Figure 1. Proposed IgE-mediated signaling pathway and inhibition by this compound.

Experimental Workflow for Mediator Release Assay

The following diagram outlines the general workflow for the IgE-dependent mediator release assay.

Figure 2. Workflow for the IgE-dependent mediator release assay.

Discussion and Future Directions

The early-stage research on this compound reveals a dual mechanism of action, positioning it as both a PAF antagonist and a direct inhibitor of IgE-mediated mast cell degranulation. The latter activity, mediated through the inhibition of PLA2 and potentially PLC, is independent of its PAF receptor antagonism. This dual activity suggests potential therapeutic applications in allergic and inflammatory conditions where both PAF and mast cell degranulation play a role.

However, a significant amount of research is required to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

-

PAF Receptor Binding Affinity: Quantitative determination of the binding affinity (Ki or Kd) of this compound to the PAF receptor is essential to fully characterize its activity as a PAF antagonist.

-

In Vivo Efficacy and Pharmacokinetics: To date, there is no publicly available information on the in vivo activity of this compound. Studies in relevant animal models of allergy and inflammation are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Selectivity Profiling: A comprehensive selectivity profile against a panel of other enzymes and receptors is needed to understand any potential off-target effects.

References

In Vitro Profile of Ro 19-1400: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-1400 is a synthetic compound identified as a platelet-activating factor (PAF) antagonist.[1] In addition to its PAF receptor-related activities, in vitro studies have revealed its capacity to directly inhibit immunoglobulin E (IgE)-dependent mediator release from mast cells.[1][2] This technical guide provides a comprehensive overview of the available in vitro data for this compound and its closely related analog, Ro 19-3704, to support further research and development. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Core Quantitative Data

The following tables summarize the key quantitative data from in vitro studies of this compound and the related compound Ro 19-3704.

| Compound | Assay | Cell Type / System | IC50 (µM) | Reference |

| This compound | IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.6 | Nicholson et al., 1991[2] |

| Ro 19-3704 | IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.0 | Nicholson et al., 1991[2] |

| This compound | IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 | Nicholson et al., 1991 |

| Ro 19-3704 | IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 | Nicholson et al., 1991 |

| Ro 19-3704 | PAF-Induced Platelet Aggregation | Rabbit Platelets in Platelet-Rich Plasma | 0.070 | Hadvary & Baumgartner, 1989 |

Table 1: Inhibition of Mediator Release and Platelet Aggregation

| Compound | Enzyme / Pathway | Source | IC50 (µM) | Reference |

| This compound | Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 | Nicholson et al., 1991 |

| Ro 19-3704 | Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 6.5 | Nicholson et al., 1991 |

| Ro 19-3704 | IgE-Dependent Inositol Phosphate Formation | Rat Basophilic Leukemia (RBL-2H3) Cells | 7.0 | Nicholson et al., 1991 |

Table 2: Enzyme and Signaling Pathway Inhibition

| Compound | Receptor Binding Assay | Radioligand | Inhibition Constant (Ki) (µM) | Reference |

| Ro 19-3704 | α2-Adrenoceptor Binding | [3H]-Yohimbine | 7 ± 3 | de Castellarnau et al., 1989 |

Table 3: Receptor Binding Affinity

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments described.

Caption: IgE-Mediated Release Pathway Inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Ro 19-1400 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-1400 is a potent antagonist of the platelet-activating factor (PAF) receptor.[1] Beyond its effects on PAF-mediated signaling, this compound has been demonstrated to directly inhibit the immunoglobulin E (IgE)-dependent release of inflammatory mediators from mast cells and basophils.[2] This activity appears to be independent of its PAF receptor antagonism and is likely attributable to the inhibition of key enzymes in the signaling cascade, such as phospholipase A2 (PLA2) and/or phospholipase C (PLC). These properties make this compound a valuable tool for studying allergic and inflammatory responses in a cell culture setting.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Cell Line | Assay | Inhibitory Concentration (IC50) | Reference |

| Rat Basophilic Leukemia (RBL-2H3) | IgE-dependent histamine release | 3.6 µM | [2] |

| Rat Basophilic Leukemia (RBL-2H3) | IgE-dependent leukotriene release | 5.0 µM | [2] |

| Soluble Phospholipase A2 (from synovial fluid) | Enzymatic Activity | 8.4 µM | [2] |

| IgE-dependent inositol phosphate formation (RBL-2H3) | Phospholipase C Activity | 7.0 µM |

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to the action of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in RBL-2H3 cell culture.

RBL-2H3 Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining a healthy culture of RBL-2H3 cells.

Materials:

-

RBL-2H3 cell line

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of RBL-2H3 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Maintenance and Passaging:

-

Monitor cell growth daily. Cells should be passaged when they reach 80-90% confluency.

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Continue to incubate at 37°C and 5% CO₂.

-

Inhibition of IgE-Mediated Degranulation Assay

This protocol describes how to assess the inhibitory effect of this compound on the release of histamine and other mediators from RBL-2H3 cells.

Materials:

-

RBL-2H3 cells cultured as described above

-

24-well tissue culture plates

-

Monoclonal anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA) or DNP-bovine serum albumin (BSA)

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

PIPES buffer (or other suitable buffer)

-

Histamine or β-hexosaminidase assay kit

Protocol:

-

Cell Seeding:

-

Harvest RBL-2H3 cells and seed them into a 24-well plate at a density of 2 x 10⁵ cells/well in 0.4 mL of complete growth medium.

-

Incubate overnight at 37°C and 5% CO₂.

-

-

Sensitization:

-

The following day, add anti-DNP IgE to each well to a final concentration of 0.2 µg/mL.

-

Incubate overnight at 37°C and 5% CO₂ to allow the IgE to bind to the FcεRI receptors on the cell surface.

-

-

This compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound in DMSO. Note: The solubility of this compound should be confirmed. It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture, which should ideally be below 0.1%.

-

On the day of the experiment, wash the sensitized cells twice with pre-warmed PIPES buffer.

-

Prepare serial dilutions of this compound in PIPES buffer to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10-60 minutes at 37°C.

-

-

Stimulation:

-

Prepare a solution of DNP-HSA or DNP-BSA in PIPES buffer.

-

Add the DNP-antigen to each well to a final concentration of 1 µg/mL to stimulate degranulation.

-

Incubate for 15-30 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

After the incubation period, carefully collect the supernatant from each well.

-

Analyze the supernatant for histamine or leukotriene content using a commercially available ELISA kit, following the manufacturer's instructions.

-

Alternatively, β-hexosaminidase release can be measured as a surrogate for histamine release using a colorimetric or fluorometric assay.

-

General Protocol for Phospholipase A2 (PLA2) Inhibition Assay

This is a general protocol that can be adapted to test the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme

-

Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

This compound

-

Appropriate detection system (e.g., scintillation counter or fluorescence plate reader)

Protocol:

-

Reaction Setup:

-

In a microplate or reaction tube, add the assay buffer.

-

Add the desired concentrations of this compound (and a vehicle control).

-

Add the purified PLA2 enzyme and incubate for a short period to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the phospholipid substrate to initiate the enzymatic reaction.

-

-

Incubation and Detection:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Measure the product formation using the appropriate detection method. For radiolabeled substrates, this may involve separating the released fatty acid from the substrate and quantifying radioactivity. For fluorescent substrates, measure the change in fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

General Protocol for Phospholipase C (PLC) Inhibition Assay

This is a general protocol that can be adapted to assess the inhibitory effect of this compound on PLC activity.

Materials:

-

Purified PLC enzyme or cell lysate containing PLC

-

Phospholipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate, PIP₂)

-

Assay buffer

-

This compound

-

Detection system for inositol phosphates (e.g., radiolabeling with [³H]inositol and subsequent chromatography, or a competitive binding assay)

Protocol:

-

Cell Labeling (for cell-based assay):

-

If using whole cells, label them with [³H]inositol overnight.

-

-

Inhibition and Stimulation:

-

Pre-incubate the cells or purified enzyme with various concentrations of this compound.

-

Stimulate PLC activity (e.g., by adding an agonist to the cells or Ca²⁺ to the purified enzyme).

-

-

Extraction of Inositol Phosphates:

-

Stop the reaction (e.g., with trichloroacetic acid).

-

Extract the water-soluble inositol phosphates.

-

-

Quantification:

-

Separate and quantify the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography and liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of inositol phosphate formation at each this compound concentration and determine the IC50 value.

-

Conclusion

This compound is a versatile pharmacological tool for investigating the signaling pathways involved in allergic and inflammatory responses. Its ability to inhibit IgE-mediated degranulation in RBL-2H3 cells, likely through the inhibition of phospholipases, provides a valuable mechanism for dissecting these complex cellular processes. The protocols provided here offer a framework for utilizing this compound in cell culture-based assays to further elucidate its mechanism of action and its potential as a modulator of inflammatory responses.

References

- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 19-1400 in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-1400 is a potent dual-action antagonist of both Platelet-Activating Factor (PAF) and Immunoglobulin E (IgE)-dependent mediator release.[1][2] PAF is a key phospholipid mediator implicated in the pathogenesis of asthma, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammation. The inhibition of IgE-mediated responses further suggests its potential in allergic asthma, a phenotype affecting a majority of asthma patients. These application notes provide detailed protocols for the use of this compound in preclinical animal models of asthma, primarily focusing on the guinea pig, a well-established model for asthma research that closely mimics human asthmatic responses.

Mechanism of Action

This compound is structurally related to PAF and acts as a competitive antagonist at the PAF receptor. Additionally, it directly inhibits the release of inflammatory mediators, such as histamine and leukotrienes, following IgE receptor cross-linking on mast cells.[2] This dual mechanism, potentially mediated through the inhibition of phospholipase A2 and/or phospholipase C, makes this compound a compound of interest for targeting both the immediate and late-phase allergic responses in asthma.[2]

Signaling Pathway of this compound in Asthma

Caption: Signaling pathways in allergic asthma and points of intervention for this compound.

Data Presentation

Table 1: Effect of this compound on Mediator Release from Isolated Lungs of Sensitized Guinea Pigs

| Treatment Group | Concentration (µM) | Inhibition of Histamine Release (%) | Inhibition of Leukotriene C4-like Material Release (%) |

| This compound | 10 | Moderate Inhibition | Marked Inhibition |

| Ro 19-3704 (analogue) | 10 | Moderate Inhibition | Marked Inhibition |

Data synthesized from Pretolani et al., 1989.[2] "Moderate" and "Marked" are qualitative descriptions from the study.

Table 2: Effect of this compound on PAF-Induced Bronchoconstriction in Isolated Lungs of Sensitized Guinea Pigs

| Treatment Group | Concentration | Effect on Bronchoconstriction |

| This compound | Not specified | Inhibition |

| Ro 19-3704 (analogue) | Not specified | Inhibition |

Data synthesized from Pretolani et al., 1989.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of this compound on Allergic Responses in Isolated Guinea Pig Lungs

This protocol is based on the methodology described by Pretolani et al. (1989) and is suitable for investigating the direct effects of this compound on mediator release and bronchoconstriction in response to an allergen challenge in sensitized lung tissue.

1. Animal Sensitization:

-

Actively sensitize male Dunkin-Hartley guinea pigs (300-400 g) by intraperitoneal injection of ovalbumin (100 µg/kg) with aluminum hydroxide as an adjuvant.

-

A booster injection is recommended after 14 days.

-

Use the animals for ex vivo experiments 21-28 days after the initial sensitization.

2. Isolated Lung Preparation:

-

Anesthetize the sensitized guinea pig and exsanguinate.

-

Cannulate the trachea and pulmonary artery.

-

Perfuse the lungs with Krebs-Henseleit buffer to remove blood.

-

Excise the lungs and suspend them in a temperature-controlled chamber for perfusion and ventilation.

3. Experimental Procedure:

-

Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.

-

Administer this compound into the pulmonary artery at the desired concentration (e.g., 10 µM) for a pre-incubation period.

-

Induce an allergic response by injecting ovalbumin into the pulmonary artery.

-

Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure.

-

Collect the lung effluent for analysis of histamine and leukotrienes.

4. Outcome Measures:

-

Bronchoconstriction: Quantify the increase in pulmonary inflation pressure.

-

Mediator Release: Measure the concentration of histamine and leukotrienes (e.g., LTC4) in the lung effluent using appropriate assays (e.g., ELISA, HPLC).

Protocol 2: Proposed In Vivo Model for Evaluating this compound in Allergic Asthma in Guinea Pigs

This proposed protocol is a composite based on standard ovalbumin-induced asthma models in guinea pigs and studies on other PAF antagonists. It is designed to assess the in vivo efficacy of this compound on airway hyperresponsiveness and inflammation.

1. Animal Sensitization and Challenge:

-

Sensitize male Dunkin-Hartley guinea pigs as described in Protocol 1.

-

On day 21, place the sensitized animals in a whole-body plethysmography chamber to measure baseline airway function.

-

Challenge the animals with an aerosolized solution of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 5-10 minutes).

-

Monitor for early and late asthmatic responses.

2. This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol) at a predetermined time before the ovalbumin challenge. The optimal dose and timing should be determined in pilot studies.

3. Measurement of Airway Hyperresponsiveness (AHR):

-

24 hours after the ovalbumin challenge, assess AHR by exposing the animals to increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) via aerosol.

-

Measure changes in airway resistance and compliance using whole-body plethysmography.

4. Bronchoalveolar Lavage (BAL) and Lung Histology:

-

After the AHR measurement, euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Process the lungs for histological analysis (e.g., H&E staining for general inflammation and PAS staining for mucus production).

5. Outcome Measures:

-

Airway Hyperresponsiveness: Determine the provocative concentration of the bronchoconstrictor that causes a certain increase in airway resistance (PC200).

-

BAL Fluid Analysis: Perform total and differential cell counts to quantify eosinophils, neutrophils, and other inflammatory cells.

-

Histopathology: Score the lung sections for the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.

Experimental Workflow for In Vivo Protocol

Caption: A generalized workflow for the in vivo evaluation of this compound in a guinea pig model of allergic asthma.

Concluding Remarks

This compound presents a compelling profile for the treatment of asthma due to its dual antagonism of PAF and IgE-mediated pathways. The provided protocols offer a framework for the preclinical evaluation of this compound. The ex vivo model allows for a detailed mechanistic investigation of its effects on airway smooth muscle and inflammatory cells, while the proposed in vivo model provides a platform to assess its therapeutic potential in a more complex physiological setting. Researchers should optimize dosages and treatment schedules based on the specific objectives of their studies. Further investigation into the in vivo effects of this compound on eosinophil infiltration is warranted to fully characterize its anti-inflammatory properties in animal models of asthma.

References

- 1. Inhibition of PAF-induced eosinophil accumulation in pulmonary airways of guinea pigs by anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 19-1400 solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-1400 is a potent pharmacological agent with a dual mechanism of action. It functions as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor and directly inhibits the Immunoglobulin E (IgE)-dependent release of inflammatory mediators from mast cells.[1] These properties make this compound a valuable tool for research in inflammation, allergy, and related therapeutic areas. This document provides detailed application notes and protocols for the preparation and use of this compound solutions, along with information on its stability and the signaling pathways it modulates.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C31H56N2O8S | [1] |

| Molecular Weight | 616.85 g/mol | [1] |

| Solubility | 10 mM in DMSO | [2] |

| Target(s) | Platelet-Activating Factor Receptor (PAFR) | [2] |

| Biological Activity | Inhibits IgE-dependent histamine and leukotriene release. Competitively inhibits phospholipase A2. |

Solution Preparation and Storage

1. Stock Solution Preparation (10 mM in DMSO):

A stock solution of this compound can be prepared at a concentration of 10 mM in dimethyl sulfoxide (DMSO).

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Weigh the required amount of this compound powder using a calibrated analytical balance.

-

Calculate the volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (L) = (Mass (g) / 616.85 g/mol ) / 0.010 mol/L

-

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex or sonicate the solution until the powder is completely dissolved.

2. Aqueous Solution Preparation:

For most biological experiments, the DMSO stock solution should be further diluted in an appropriate aqueous buffer. It is crucial to avoid precipitation of the compound.

Protocol:

-

Determine the final desired concentration of this compound in your experimental buffer (e.g., cell culture medium, assay buffer).

-

Perform a serial dilution of the 10 mM DMSO stock solution into the aqueous buffer.

-

Ensure that the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

-

Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or using a different solvent system if compatible with the assay.

Stability and Storage

| Condition | Recommendation |

| Solid Form | Store at -20°C for long-term storage. |

| DMSO Stock Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | Prepare fresh for each experiment and use immediately. Avoid storing aqueous solutions. |

Handling Precautions:

-

This compound should be handled in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

1. Inhibition of IgE-Mediated Histamine Release from Mast Cells:

This protocol is adapted from general procedures for studying mast cell degranulation.

Workflow:

Caption: Workflow for histamine release assay.

Protocol:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.

-

Sensitization: Sensitize the mast cells by incubating them with an appropriate concentration of anti-DNP IgE overnight.

-

Pre-treatment: Wash the sensitized cells and pre-incubate them with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-BSA.

-

Supernatant Collection: After a short incubation period (e.g., 30 minutes), pellet the cells by centrifugation and collect the supernatant.

-

Histamine Quantification: Measure the concentration of histamine in the supernatant using a commercially available ELISA kit.

2. Phospholipase A2 (PLA2) Inhibition Assay:

This protocol is a general guide for an enzymatic assay to measure PLA2 inhibition.

Workflow:

Caption: Workflow for PLA2 inhibition assay.

Protocol: